2-Chloro-6-isopropoxybenzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-propan-2-yloxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNOS/c1-6(2)13-7-3-4-8-9(5-7)14-10(11)12-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXJKIZWLVTCGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)N=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401567-29-1 | |
| Record name | 2-chloro-6-(propan-2-yloxy)-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Chloro 6 Isopropoxybenzo D Thiazole and Analogous Structures
Classical and Contemporary Approaches to Benzothiazole (B30560) Ring Formation
The benzothiazole scaffold is a cornerstone in medicinal chemistry, and numerous methods have been developed for its synthesis. ekb.eg These strategies generally involve the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring, often starting from ortho-substituted anilines.
The most prevalent method for constructing the benzothiazole ring is the condensation reaction of a 2-aminothiophenol (B119425) with a substance containing a carbonyl or cyano group. mdpi.com This approach encompasses reactions with aldehydes, ketones, carboxylic acids, and acyl chlorides to yield 2-substituted benzothiazoles. ekb.egresearchgate.net
Classical methods like the Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides, remain fundamental in heterocyclic chemistry. researchgate.netnih.gov Another established route is the Cook-Heilbron synthesis for 2-aminothiazole (B372263) derivatives. researchgate.netnih.gov Contemporary approaches often focus on improving efficiency and sustainability, employing catalysts and varied reaction conditions. For instance, visible-light-promoted synthesis from 2-aminothiophenols and aldehydes and microwave-assisted condensations have been developed to reduce reaction times and improve yields. mdpi.com
Intramolecular cyclization is another key strategy. mdpi.com This can involve the cyclization of thioformanilides or N-(2-chlorophenyl) benzothioamide, often facilitated by a catalyst like a BINAM–Cu(II) complex, to form the C(aryl)-S bond. indexcopernicus.com
| Method | Key Reactants | General Product | Reference |
|---|---|---|---|
| Condensation/Cyclization | 2-Aminothiophenol + Aldehyd/Ketone/Acid/Acyl Chloride | 2-Substituted Benzothiazole | ekb.egmdpi.com |
| Hantzsch Synthesis | α-Halocarbonyl + Thioamide | Substituted Thiazole | researchgate.netnih.gov |
| Intramolecular C-S Coupling | N-Arylthioureas or o-Iodothiobenzanilides | 2-Amino or 2-Substituted Benzothiazole | organic-chemistry.orgnih.gov |
| Reaction with Elemental Sulfur | Arylamines + Styrenes/Arylacetylenes + Sulfur | 2-Substituted Benzothiazole | nih.gov |
The synthesis of halogenated benzothiazoles, which are crucial intermediates for 2-Chloro-6-isopropoxybenzo[d]thiazole, can be achieved through several routes. A common strategy involves using halogenated anilines as starting materials. For example, 2-haloanilines can serve as effective nucleophilic partners where the ortho-halogen activates the adjacent carbon for intramolecular cyclization. researchgate.net The reaction of 2-iodoanilines with acid chlorides and Lawesson's reagent is one such method to produce benzothiazoles. mdpi.com
Alternatively, the halogen can be introduced onto the benzothiazole ring system itself. An ionic cascade insertion/cyclization reaction of 2-isocyanoaryl thioethers provides an efficient pathway to 2-halobenzothiazole derivatives. organic-chemistry.org Furthermore, 2-aminobenzothiazoles can be acylated with reagents like chloroacetyl chloride, leading to intermediates such as 2-chloro-N-(benzo[d]thiazol-2-yl)acetamide, which incorporate the 2-chloro substitution pattern. nih.govresearchgate.net Such compounds containing electron-withdrawing groups like chlorine in the benzothiazole ring have been found to be biologically active. mdpi.com
Strategies for Introducing the Isopropoxy Moiety
The isopropoxy group (-OCH(CH₃)₂) is typically introduced onto the aromatic ring either before or after the formation of the benzothiazole core. This is most commonly accomplished through etherification reactions or by starting the synthesis with a precursor that already contains the desired isopropoxy substituent.
The Williamson ether synthesis is the most prominent and versatile method for preparing ethers and is widely used in both laboratory and industrial settings. wikipedia.org The reaction involves the nucleophilic substitution (Sɴ2) of an alkyl halide by an alkoxide. masterorganicchemistry.combyjus.com In the context of benzothiazole synthesis, a hydroxy-substituted benzothiazole (e.g., 2-chloro-6-hydroxybenzo[d]thiazole) can be deprotonated with a base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, reacting with an isopropyl halide (e.g., 2-chloropropane (B107684) or 2-bromopropane) to form the isopropoxy ether linkage. wikipedia.orgnih.gov
The reaction conditions are crucial; a base such as sodium hydroxide (B78521) or potassium carbonate is used to generate the alkoxide, and solvents like acetone, acetonitrile, or dimethylformamide (DMF) are often employed. byjus.comnih.gov The reaction typically proceeds at temperatures between 50-100 °C. byjus.com This method is highly effective for preparing both symmetrical and asymmetrical ethers. wikipedia.org
| Component | Role | Common Examples | Reference |
|---|---|---|---|
| Substrate | Source of Alkoxide/Phenoxide | Hydroxy-substituted Benzothiazole | nih.gov |
| Base | Deprotonates the hydroxyl group | NaOH, KOH, K₂CO₃ | byjus.comgordon.edu |
| Alkylating Agent | Provides the Isopropyl Group | 2-Chloropropane, 2-Bromopropane (B125204), Isopropyl Tosylate | wikipedia.org |
| Solvent | Reaction Medium | Acetone, Acetonitrile, DMF | byjus.comnih.gov |
An alternative and often more direct strategy is to begin the synthetic sequence with a commercially available or readily prepared precursor that already bears the isopropoxy group. mdpi.com For the synthesis of this compound, a suitable starting material would be an aniline (B41778) derivative with an isopropoxy group at the meta-position relative to the amino group, such as 3-isopropoxyaniline.
Targeted Synthesis of this compound Derivatives
The targeted synthesis of this compound and its derivatives typically follows a logical sequence based on the principles outlined above. A common pathway involves the initial formation of a 6-alkoxy-2-aminobenzothiazole intermediate. nih.gov
For the target compound, this would be 6-isopropoxy-2-aminobenzothiazole. This intermediate can be prepared from 4-isopropoxyaniline (B1293747) via thiocyanation. The subsequent step involves converting the 2-amino group into a 2-chloro group. This transformation can be achieved through a Sandmeyer-type reaction, where the 2-amino group is first diazotized and then displaced by a chloride ion.
Another documented approach involves the acylation of 6-alkoxy-2-aminobenzothiazoles with chloroacetyl chloride. nih.gov This reaction yields 2-chloro-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide derivatives. nih.gov While this introduces a more complex substituent at the 2-position, it demonstrates a reliable method for incorporating a chloro-containing moiety onto the 2-amino nitrogen of the benzothiazole core, which could be a precursor for further modifications.
Routes to this compound-6-carboxylic Acid Derivatives
The synthesis of carboxylated benzothiazole derivatives often begins with appropriately substituted aminobenzoates. A common and effective method for forming the benzothiazole ring is through the cyclization of a substituted 4-aminobenzoate (B8803810) using potassium thiocyanate (B1210189) (KSCN) and bromine in an acidic medium like glacial acetic acid. nih.govacs.org
To prepare a precursor for a 6-isopropoxy derivative, one would typically start with a hydroxylated analogue, such as methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate. nih.gov The synthesis of this intermediate can be challenging due to the sensitivity of the hydroxyl group. To overcome this, a protecting group strategy is often employed. The tert-butyldimethylsilyl (TBDMS) group is particularly effective for protecting the hydroxyl function during the cyclization step. nih.gov This protecting group can be readily removed during the work-up phase, yielding the desired hydroxy-substituted 2-aminobenzothiazole-6-carboxylate. nih.govacs.org
The general synthetic pathway involves:
Protection: The hydroxyl group of a substituted methyl p-aminobenzoate is protected, for example, with TBDMSCl. nih.gov
Cyclization: The protected aminobenzoate is reacted with potassium thiocyanate and bromine in acetic acid to form the 2-amino-benzothiazole ring. nih.gov
Deprotection: The TBDMS group is removed during aqueous work-up to yield the methyl 2-amino-hydroxybenzo[d]thiazole-6-carboxylate. nih.gov
Functionalization: The hydroxyl group can then be alkylated (e.g., via a Williamson ether synthesis) to introduce the isopropoxy group. acs.org Subsequent conversion of the 2-amino group to a chloro group, for instance via a Sandmeyer-type reaction, would yield the final target compound.
| Step | Reagents & Conditions | Intermediate/Product | Yield |
| Cyclization | KSCN, Br₂, CH₃COOH, 10°C to rt, 15 h | Methyl 2-amino-4-(tert-butyldimethylsilyloxy)benzo[d]thiazole-6-carboxylate | 13–60% nih.gov |
| Deprotection | Sat. aq. NaHCO₃ (during work-up) | Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate | - |
Synthesis of Aminoisopropoxybenzo[d]thiazole Analogues
The synthesis of amino-substituted benzothiazoles is a cornerstone of benzothiazole chemistry, as the amino group serves as a versatile handle for further functionalization. One of the most fundamental and widely used methods is the condensation of a 2-aminothiophenol with various reagents. mdpi.comekb.eg For an isopropoxy-substituted analogue, the synthesis would start from an appropriately substituted 2-aminothiophenol.
Another powerful approach involves the intramolecular cyclization of N-arylthioureas. nih.gov This method has been successfully employed using various transition metal catalysts. For example, RuCl₃ and Pd(OAc)₂ have been shown to effectively catalyze the oxidative cyclization of N-arylthioureas and N-aryl-N′,N′-dialkylthioureas to yield 2-aminobenzothiazoles and 2-(dialkylamino)benzothiazoles, respectively. nih.gov More recently, Ni(II) salts have emerged as a more cost-effective and less toxic catalytic option, operating under mild conditions with short reaction times. nih.gov
A notable one-pot synthesis involves the Ullmann-type reaction of 2-iodoanilines with sodium dithiocarbamates, catalyzed by Cu(OAc)₂. This method demonstrates good tolerance for various substituents on the aniline ring. nih.gov Furthermore, 2-(aminophenyl)benzothiazole derivatives can be synthesized from the reaction of 2-aminobenzenethiol with 4-aminobenzoic acid in polyphosphoric acid at high temperatures. nih.gov A more direct route involves the reduction of a corresponding nitro-substituted precursor, which is a common sequential strategy. mdpi.com
| Method | Starting Materials | Catalyst/Reagents | Key Feature |
| Condensation | 2-Aminothiophenol, Aldehydes/Nitriles | Various (e.g., H₂O₂/HCl, Copper) ekb.egmdpi.com | Most common and versatile method. mdpi.com |
| Thiourea (B124793) Cyclization | N-arylthioureas | RuCl₃, Pd(OAc)₂, or Ni(II) salts nih.gov | Intramolecular oxidative coupling. nih.gov |
| Ullmann-type Reaction | 2-Iodoanilines, Sodium dithiocarbamates | Cu(OAc)₂ nih.gov | One-pot C-S bond formation. nih.gov |
| Nitro-group Reduction | 2-(2′-nitrophenyl)benzothiazole | Sn(II) or Fe(0) in acid mdpi.com | Sequential strategy for amino group introduction. mdpi.com |
Advanced Synthetic Protocols and Catalytic Systems for Benzothiazole Construction
Modern organic synthesis has introduced a variety of advanced and efficient protocols for constructing the benzothiazole ring system, often focusing on green chemistry principles, high yields, and catalytic efficiency. mdpi.com These methods frequently utilize transition-metal catalysts or solvent-free conditions. mdpi.comorganic-chemistry.org
The condensation of 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives remains a primary strategy. mdpi.comekb.eg This transformation can be catalyzed by a wide range of systems, including:
Acid catalysts like H₂O₂/HCl or reusable samarium triflate in aqueous media. mdpi.comorganic-chemistry.org
Nanoparticles , such as nickel oxide (NiO) nanorods. ekb.eg
Ionic liquids , which can act as recyclable reaction media. mdpi.com
Catalyst-free systems , for instance, using air in DMSO as the oxidant. organic-chemistry.org
Alternative routes that bypass the use of 2-aminothiophenol include the intramolecular cyclization of thiobenzanilides or the reaction of ortho-halothioureas with transition metal catalysts. mdpi.comnih.gov
Cross-Coupling Reactions in Halogenated Thiazole Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated thiazoles and benzothiazoles, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-archives.org The chloro-substituent at the 2-position of the benzothiazole ring is a suitable handle for such transformations.
Commonly employed cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction pairs the halogenated thiazole with a boronic acid or ester in the presence of a palladium catalyst to form a C-C bond. numberanalytics.com
Heck Coupling: Involves the reaction of the halo-thiazole with an alkene. beilstein-archives.org
Sonogashira Coupling: Used to couple the halo-thiazole with a terminal alkyne, creating a C-C triple bond. beilstein-archives.orgresearchgate.net
Stille Coupling: Utilizes an organotin reagent as the coupling partner. numberanalytics.com
These reactions are highly versatile and tolerate a wide range of functional groups. researchgate.net A general procedure for these couplings on a bromo-substituted thiazole involved using tetrakis(triphenylphosphine)palladium(0) as the catalyst in N-methyl-2-pyrrolidone (NMP) as the solvent. beilstein-archives.org
| Cross-Coupling Reaction | Thiazole Reagent | Coupling Partner | Typical Catalyst |
| Suzuki-Miyaura | Halogenated Thiazole | Boronic acid/ester | Pd(0)/Pd(II) numberanalytics.com |
| Stille | Halogenated Thiazole | Organostannane | Pd(0)/Pd(II) numberanalytics.com |
| Negishi | Halogenated Thiazole | Organozinc | Pd(0)/Ni(II) numberanalytics.com |
| Sonogashira | Halogenated Thiazole | Terminal Alkyne | Pd(0)/Cu(I) beilstein-archives.org |
Nucleophilic Substitution for Structural Diversification
The 2-position of the benzothiazole ring is electron-deficient, making the 2-chloro substituent susceptible to nucleophilic substitution (SN). pharmaguideline.com This reactivity allows for the introduction of a wide array of functional groups, providing a powerful method for structural diversification. wikipedia.org
A variety of nucleophiles can displace the chloride ion, including:
Alkoxides and Hydroxides: To form 2-alkoxybenzimidazoles or benzimidazolin-2-ones, respectively. rsc.org
Amines: To produce 2-aminobenzothiazole (B30445) derivatives. organic-chemistry.org
Thiols: To generate 2-thioether linkages.
The reaction mechanism is typically a nucleophilic aromatic substitution (SNAr). In some cases, particularly with polyhalogenated anilines, ortho-selective substitution with sulfur nucleophiles like potassium O-ethyl xanthate can lead to the formation of halogenated 2(3H)-benzothiazolethiones. acs.org The efficiency and outcome of these reactions are influenced by the nature of the nucleophile, the substrate, and the reaction conditions. nih.gov
Electrochemical Approaches for Related Chloro-Compounds
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for halogenation. unimi.it These methods can generate reactive halogen species in situ from safer sources, such as alkali metal halides, avoiding the direct use of hazardous reagents like chlorine gas. unimi.itacs.org
Electrochemical chlorination can be applied to aromatic compounds to introduce chlorine atoms onto the ring. acs.org While direct electrochemical synthesis of this compound is not extensively documented, the principles are applicable. The process involves the anodic oxidation of a chloride source (e.g., from HCl or NaCl) to generate a chlorinating agent, which then reacts with the aromatic substrate. researchgate.net
Furthermore, electrochemical systems are used for the degradation and transformation of chlorinated aromatic compounds. nih.govacs.org For instance, Fe-ZSM-5 zeolites have been used as suspended catalysts in electrochemical systems to enhance the degradation of chlorinated pesticides through reductive dechlorination. nih.govacs.org This highlights the potential of electrochemistry not only for synthesis but also for the subsequent modification of chloro-substituted compounds.
Chemical Reactivity and Transformations of 2 Chloro 6 Isopropoxybenzo D Thiazole and Its Derivatives
Reactivity of the Chloro Substituent: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of the benzothiazole (B30560) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing nature of the thiazole (B1198619) ring system, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. quora.com This facile displacement of the chloride ion allows for the introduction of a wide variety of nucleophiles, leading to the synthesis of a diverse array of 2-substituted benzothiazole derivatives.
Common nucleophiles that readily react with 2-chlorobenzothiazoles include amines, thiols, and alkoxides. For instance, the reaction with various primary and secondary amines provides a straightforward route to 2-aminobenzothiazole (B30445) derivatives. Similarly, treatment with hydrazine (B178648) hydrate (B1144303) can be used to synthesize 2-hydrazinylbenzothiazole derivatives, which are versatile precursors for further functionalization. nih.govyoutube.com The reaction with thiourea (B124793) has also been studied, leading to the formation of 2-mercaptobenzothiazole (B37678) through an intermediate addition compound. nih.govnih.gov
The general scheme for the SNAr reaction at the 2-position of 2-Chloro-6-isopropoxybenzo[d]thiazole can be depicted as follows:
Figure 1: General scheme of Nucleophilic Aromatic Substitution (SNAr) on this compound.
| Nucleophile (Nu-H) | Resulting 2-Substituted Product |
| Primary/Secondary Amine (R¹R²NH) | 2-(Dialkyl/Alkyl/Aryl)amino-6-isopropoxybenzo[d]thiazole |
| Hydrazine (N₂H₄) | 2-Hydrazinyl-6-isopropoxybenzo[d]thiazole |
| Thiourea ((NH₂)₂CS) | 2-Mercapto-6-isopropoxybenzo[d]thiazole |
| Alcohol/Phenol (ROH/ArOH) | 2-Alkoxy/Aryloxy-6-isopropoxybenzo[d]thiazole |
| Thiol/Thiophenol (RSH/ArSH) | 2-(Alkyl/Aryl)thio-6-isopropoxybenzo[d]thiazole |
Transformations Involving the Thiazole Heterocycle
The thiazole ring in benzothiazole derivatives can undergo several transformations, although it is generally a stable aromatic system. One notable reaction is the conversion of the thiazole to a thiazole-2-thione. For example, heating 3-methyl-2,3-dihydro-1,3-benzothiazole (B14681726) with elemental sulfur can result in the formation of 3-methyl-1,3-benzothiazole-2(3H)-thione. While not a direct reaction of this compound itself without prior modification, this illustrates a potential transformation pathway for the core heterocyclic structure.
In some cases, the thiazole ring can be opened. For instance, in the synthesis of new benzothiazole-based sensitizers for solar cells, the reaction of 2-aminothiophenol (B119425) with a ketone in the presence of an oxidant can proceed through a mechanism involving the opening of a thiazole ring and subsequent condensation and cyclization. mdpi.com Ring contraction and fusion reactions have also been observed in spiro-fused thiazole systems under the influence of a base, leading to the formation of carbazole (B46965) derivatives. libretexts.org These transformations, while not always directly applicable to this compound, highlight the potential for more complex rearrangements of the benzothiazole core under specific reaction conditions.
Reactions of the Isopropoxy Group
The isopropoxy group attached to the benzene (B151609) ring is an ether linkage and, as such, is generally stable to many reaction conditions. However, it can undergo cleavage under strongly acidic conditions, typically with hydrogen halides such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgunizin.orglibretexts.orgresearchgate.net The cleavage of aryl ethers like isopropoxybenzene (B1215980) with these strong acids proceeds via a nucleophilic substitution mechanism.
The reaction is initiated by the protonation of the ether oxygen, which makes the alkyl group a better leaving group. The halide ion then acts as a nucleophile. In the case of an isopropyl aryl ether, the cleavage can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the stability of the potential carbocation. Given the secondary nature of the isopropyl group, the reaction with HBr or HI would likely lead to the formation of 6-hydroxy-2-chlorobenzo[d]thiazole and 2-bromopropane (B125204) or 2-iodopropane, respectively. The phenyl C-O bond is generally stronger and less susceptible to cleavage.
| Reagent | Products | Reaction Type |
| HBr (excess) | 6-Hydroxy-2-chlorobenzo[d]thiazole and 2-Bromopropane | Ether Cleavage |
| HI (excess) | 6-Hydroxy-2-chlorobenzo[d]thiazole and 2-Iodopropane | Ether Cleavage |
Functional Group Interconversions on the Benzene Ring
The benzene portion of the this compound molecule can undergo various functional group interconversions, typical of aromatic compounds. The isopropoxy group is an ortho-, para-directing group for electrophilic aromatic substitution, meaning that incoming electrophiles will preferentially add to the positions ortho and para to this group. However, steric hindrance from the isopropoxy group might favor substitution at the less hindered para position (C4) or the ortho position (C7).
A key functional group interconversion is the transformation of a nitro group, which can be introduced onto the benzene ring via nitration. A nitro group at a suitable position can be subsequently reduced to an amino group using reducing agents like iron in acidic media or catalytic hydrogenation. sigmaaldrich.com This amino group can then be further modified, for example, through diazotization followed by Sandmeyer reactions to introduce a variety of other functional groups such as halogens, cyano, or hydroxyl groups.
Another important interconversion is the conversion of an amino group to an amide. For example, 2-amino-6-nitrobenzothiazole (B160904) can be acylated to form an acetamide, which can then undergo further reactions. sigmaaldrich.comyoutube.com These functional group interconversions are powerful tools for the synthesis of a wide range of substituted benzothiazole derivatives with diverse properties.
Cross-Coupling Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation in Benzothiazole Systems
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, and they are widely applicable to benzothiazole systems. The 2-chloro substituent on this compound makes it a suitable substrate for such reactions.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. researchgate.net this compound can be coupled with various aryl or heteroaryl boronic acids to synthesize 2-aryl- or 2-heteroaryl-6-isopropoxybenzo[d]thiazoles. wikipedia.orgyoutube.comresearchgate.net This reaction significantly expands the structural diversity of accessible benzothiazole derivatives.
Figure 2: General scheme of Suzuki-Miyaura Coupling with this compound.
Buchwald-Hartwig Amination: This is another important palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. mdpi.com This reaction provides a direct method for the synthesis of N-aryl or N-heteroaryl derivatives of 2-aminobenzothiazole from this compound and a wide range of primary or secondary amines.
| Reaction | Coupling Partner | Catalyst System | Resulting Product |
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst, Base | 2-Aryl-6-isopropoxybenzo[d]thiazole |
| Buchwald-Hartwig Amination | Primary/Secondary Amine (R¹R²NH) | Pd catalyst, Ligand, Base | 2-(Dialkyl/Alkyl/Aryl)amino-6-isopropoxybenzo[d]thiazole |
Structural Diversification and Design of Novel Benzothiazole Analogues
Rational Design of Substituents for Modulated Reactivity and Biological Activity
The rational design of analogues of 2-Chloro-6-isopropoxybenzo[d]thiazole involves the strategic modification of its substituents to fine-tune its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications directly influence the molecule's reactivity and its ability to interact with biological targets. The chlorine atom at the C-2 position is an electrophilic site, making it a handle for nucleophilic substitution reactions, while the isopropoxy group at the C-6 position influences the molecule's solubility and binding interactions.
Alterations to these groups can modulate the compound's pharmacokinetic and pharmacodynamic profile. For instance, replacing the isopropoxy group with other alkoxy groups of varying chain lengths or branching can systematically alter lipophilicity, potentially affecting cell membrane permeability and metabolic stability. Similarly, substituting the chloro group can drastically change the molecule's reactivity and introduce new interaction points for target binding. This approach of targeted substitution is fundamental to optimizing a lead compound's efficacy and selectivity. u-tokyo.ac.jp
Halogen Exchange and Introduction of Other Halogen Atoms (e.g., Fluorination)
The chloro group at the 2-position of the benzothiazole (B30560) ring is a synthetically useful leaving group that can be replaced through halogen exchange reactions. This allows for the introduction of other halogen atoms, such as fluorine, bromine, or iodine, to modulate the electronic and steric properties of the molecule. Fluorination, in particular, is a common strategy in medicinal chemistry due to the unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong bonds with carbon.
The introduction of fluorine can influence a molecule's metabolic stability by blocking sites of oxidative metabolism. u-tokyo.ac.jp It can also alter the acidity of nearby protons and modify the compound's binding affinity to target proteins through favorable electrostatic interactions. Research into related heterocyclic systems has shown that the presence of a fluorine atom, such as in a para-fluorophenyl derivative, can result in broad-spectrum biological activity, highlighting the potential of this strategy. nih.gov The synthesis of related structures like 2-chloro-6-fluorobenzonitrile (B1630290) demonstrates the feasibility of incorporating fluorine into the benzothiazole core through established synthetic routes like diazotization and fluorination. researchgate.net
Isosteric Replacements and Bioisosteric Strategies within the Benzothiazole Core
Bioisosterism involves the replacement of an atom or a functional group with another that possesses similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological activity. cambridgemedchemconsulting.com This strategy is widely used to enhance the therapeutic properties of a lead compound by modifying its size, shape, electronic distribution, and lipophilicity. u-tokyo.ac.jp
For this compound, several bioisosteric replacements can be envisioned to explore the structure-activity relationship (SAR). The chlorine atom, for example, can be replaced by other monovalent groups, while the isopropoxy group can be swapped for other functionalities. These replacements can alter pharmacokinetics, attenuate toxicity, or modify the activity of the parent compound. cambridgemedchemconsulting.com
| Original Group | Position | Potential Bioisosteric Replacements | Rationale for Replacement |
| -Cl | C-2 | -SH, -CN, -CF₃ | To alter electronic character, hydrogen bonding capacity, and reactivity. cambridgemedchemconsulting.com |
| -O- (ether linkage) | C-6 | -S-, -NH-, -CH₂- | To modify bond angles, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com |
| -CH(CH₃)₂ (isopropyl) | C-6 | -t-Butyl, -CF₃ | To explore steric bulk and electronic effects on binding and metabolism. cambridgemedchemconsulting.com |
Hybrid Molecule Construction Incorporating the Isopropoxybenzothiazole Unit
A powerful strategy in drug design is the creation of hybrid molecules, which involves combining two or more distinct pharmacophores into a single chemical entity. nih.govresearchgate.net This approach aims to leverage the biological activities of the individual fragments to produce a conjugate with a potentially synergistic or multi-target profile. The this compound scaffold is a suitable candidate for incorporation into such hybrid structures.
The conjugation of a benzothiazole core with a pyrrole (B145914) moiety represents a strategy to combine two biologically active heterocyclic systems. nih.govresearchgate.net Pyrroles are key components of many natural products and pharmacologically active compounds. By linking the isopropoxybenzothiazole unit to a pyrrole framework, it is possible to generate novel chemical scaffolds. The synthesis of such hybrids can be achieved by reacting a functionalized benzothiazole with a suitable pyrrole precursor, creating a new molecule that integrates the structural features of both rings. This approach is recognized as an effective method for designing new biocidal agents by leveraging the properties of each bioactive moiety. nih.govresearchgate.net
Indole (B1671886) is another privileged heterocyclic scaffold found in a vast number of bioactive compounds. Linking the isopropoxybenzothiazole unit with an indole scaffold can lead to the development of novel compounds with potential multi-target actions. nih.gov Thiazole-indole hybrids have been synthesized and investigated for their biological activities. The synthetic approach often involves creating a covalent bond, such as an amide linkage, between the two heterocyclic systems. This molecular hybridization aims to produce compounds that can interact with multiple biological pathways, a promising therapeutic strategy. nih.gov
Beyond simple conjugation, the isopropoxybenzothiazole core can be fused with other heterocyclic rings to create more complex, rigid polycyclic systems. An example of this is the fusion with an imidazole (B134444) ring to form a benzo[d]imidazo[2,1-b]thiazole structure. nih.gov Such fused systems have distinct three-dimensional shapes and electronic properties compared to their parent monocyclic or conjugated counterparts. The synthesis of these fused molecules often involves multi-step reaction sequences that build the new heterocyclic ring onto the existing benzothiazole framework. This strategy of ring fusion is a powerful tool for generating novel molecular architectures with the potential for unique biological activities, such as inducing apoptosis in cancer cells. nih.gov
Computational Chemistry and Structure Activity Relationship Sar Elucidation
Molecular Modeling and Docking Studies for Target Interactions
Molecular modeling and docking are fundamental computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.
For 2-Chloro-6-isopropoxybenzo[d]thiazole, docking simulations would be employed to screen its binding affinity against a library of known biological targets, such as enzymes or receptors implicated in disease. The process involves generating a three-dimensional model of the compound and placing it into the binding site of a target protein. An algorithm then calculates the most stable binding poses and estimates the binding energy.
Research on structurally related benzothiazole (B30560) derivatives has demonstrated the utility of this approach. For instance, docking studies on N-(benzo[d]thiazol-2-yl) carboxamide derivatives have been used to investigate their interactions with specific receptors, revealing key binding modes. researchgate.net Similarly, modeling of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole derivatives has helped predict binding affinity within the active sites of target proteins, guiding the design of more potent agents. nih.gov These studies often highlight the importance of specific functional groups in forming hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with amino acid residues in the target's active site. For this compound, the chlorine atom, the isopropoxy group, and the thiazole (B1198619) nitrogen are all expected to play significant roles in such interactions.
Table 1: Potential Molecular Interactions of this compound Functional Groups
| Functional Group | Potential Interaction Type | Interacting Residues (Examples) |
| Thiazole Nitrogen | Hydrogen Bond Acceptor | Gln, Asn, Ser, Thr |
| Thiazole Sulfur | Hydrophobic/van der Waals | Leu, Val, Ile, Met |
| Chlorine Atom | Halogen Bonding, Hydrophobic | Electron-rich atoms (e.g., backbone carbonyls) |
| Isopropoxy Group | Hydrophobic/van der Waals | Ala, Val, Leu, Phe |
Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are described by molecular descriptors. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized derivatives.
A QSAR study on derivatives of this compound would involve synthesizing a series of analogs with modifications at various positions (e.g., replacing the chloro or isopropoxy groups) and measuring their biological activity. Molecular descriptors for each derivative would then be calculated. These descriptors fall into several categories:
Electronic: Dipole moment, HOMO/LUMO energies, partial charges.
Steric: Molecular volume, surface area, specific shape indices.
Hydrophobic: LogP (partition coefficient).
Topological: Describing molecular branching and connectivity.
Multiple linear regression (MLR) or partial least squares (PLS) are common statistical methods used to build the QSAR model. imist.ma Studies on other halogen-substituted benzothiazoles have successfully used QSAR to understand the features driving their antiproliferative effects. mdpi.com For example, such models have shown that specific descriptors related to atomic polarizability and van der Waals volumes can be critical for activity. mdpi.com A 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors identified descriptors like centered Broto-Moreau autocorrelation and Ghose-Crippen LogKow as being significant for predicting activity. laccei.org
Table 2: Example Descriptors for a Hypothetical QSAR Model of Benzothiazole Derivatives
| Compound Derivative | LogP | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity (pIC₅₀) |
| Analog A (Parent) | 3.5 | 241.7 | 41.5 | 5.2 |
| Analog B (-F) | 3.1 | 225.3 | 41.5 | 4.9 |
| Analog C (-OCH₃) | 2.8 | 237.3 | 50.7 | 5.5 |
| Analog D (-OCF₃) | 3.9 | 291.3 | 41.5 | 6.1 |
Theoretical Studies on Electronic Structure and Reaction Mechanisms
Theoretical studies, primarily using density functional theory (DFT), provide deep insights into the electronic structure of a molecule. These calculations can determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MESP).
For this compound, DFT calculations would reveal the most electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its reactivity and intermolecular interactions. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov Studies on related benzothiazoles have used DFT to analyze their structural and electronic properties. researchgate.net For instance, research on polythiophenes containing a benzo[d]thiazole unit showed that the addition of the benzothiazole moiety significantly decreased the HOMO-LUMO gap, indicating altered electronic properties and increased conductivity. nih.gov
The MESP map would visualize the electrostatic potential on the molecule's surface. For this compound, negative potential (red/yellow) would likely be concentrated around the thiazole nitrogen, indicating its role as a hydrogen bond acceptor. Positive potential (blue) would be expected around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with biological targets and for understanding potential reaction mechanisms. researchgate.net
Computational Approaches for Predicting Molecular Behavior in Biological Systems
Beyond predicting target interactions and activity, computational methods are essential for forecasting a molecule's behavior within a biological system. This field, often termed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is critical in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles.
For this compound, various in silico models can predict key properties:
Absorption: Predictions of properties like Caco-2 cell permeability and human intestinal absorption (HIA) can estimate how well the compound is absorbed from the gut.
Distribution: Models can predict blood-brain barrier (BBB) penetration and plasma protein binding, which determine where the compound goes in the body. nih.gov
Metabolism: Computational tools can identify likely sites of metabolism by cytochrome P450 enzymes. For this compound, the isopropoxy group and the benzene (B151609) ring would be potential sites for metabolic modification.
Toxicity: In silico models can flag potential liabilities, such as cardiotoxicity (hERG inhibition) or mutagenicity (Ames test).
These predictions are based on large datasets of existing experimental data and rely on QSAR-like principles or machine learning algorithms. By evaluating these properties computationally, researchers can prioritize compounds with a higher likelihood of success in later experimental stages, saving significant time and resources. Studies on other thiazole-based compounds have successfully used these computational predictions to assess their drug-like properties and potential toxicities. nih.gov
Based on the conducted research, there is no specific information available in the public domain that directly links the chemical compound This compound to the academic research applications outlined in your request.
The search for literature and data concerning this specific compound's role in the discovery and optimization of enzyme inhibitors—such as targeting bacterial DNA gyrase, topoisomerase IV, or Src family kinases—did not yield any relevant results. Similarly, no information was found regarding its development or study as a receptor ligand for the metabotropic glutamate receptor subtype 5.
While the broader chemical class of benzothiazoles and its derivatives are subjects of extensive research in medicinal chemistry for the applications you have listed, the specific derivative, this compound, does not appear to be documented in the available scientific literature for these purposes. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for this particular compound.
Academic Research Applications of 2 Chloro 6 Isopropoxybenzo D Thiazole in Chemical and Biological Sciences
Applications in Medicinal Chemistry Research
Development of Receptor Ligands
Agonists for Nuclear Receptors (e.g., Farnesoid X Receptor)
Farnesoid X Receptors (FXRs) are nuclear hormone receptors that play a critical role in regulating the metabolism of bile acids, lipids, and carbohydrates. amegroups.orgnih.gov As natural ligands for bile acids, FXRs modulate the expression of genes involved in bile acid synthesis and transport. amegroups.org The activation of FXR has shown therapeutic potential in preclinical and clinical studies for various gastrointestinal and metabolic diseases, including nonalcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC). amegroups.orgnih.govnih.gov
Consequently, the development of potent and selective FXR agonists is an active area of pharmaceutical research. nih.gov Both steroidal and non-steroidal compounds have been investigated. A well-known example is Obeticholic Acid (OCA), a semi-synthetic bile acid analogue that is approximately 100-fold more potent than the natural ligand chenodeoxycholic acid (CDCA). amegroups.org Non-steroidal agonists, such as GW4064, have also been developed and shown to lower serum triglycerides in animal models. amegroups.org The research into novel molecular scaffolds that can modulate this receptor is ongoing, exploring various heterocyclic systems for potential agonist activity.
Investigation of Antimicrobial Properties of Benzothiazole (B30560) Derivatives
The rise of antimicrobial resistance is a global health concern that necessitates the development of novel antimicrobial agents. nih.gov Benzothiazole derivatives have been extensively investigated for their potential as a source of new antibacterial and antifungal compounds. pcbiochemres.comjchr.orgresearchgate.netjchr.org The structural versatility of the benzothiazole ring allows for modifications that can lead to compounds with a broad spectrum of activity. jchr.org
Benzothiazole derivatives have demonstrated significant potential as antibacterial agents, acting through various mechanisms of action. nih.govnih.gov Research has shown that these compounds can inhibit essential bacterial enzymes, including DNA gyrase, dihydropteroate synthase (DHPS), and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB). nih.govmdpi.com Structure-activity relationship (SAR) studies have been crucial in optimizing the antibacterial potency of these derivatives. For instance, the introduction of a chloro group on the benzothiazole ring has been shown to enhance antibacterial activity. nih.gov
In one study, a series of benzothiazole derivatives bearing an amide moiety were synthesized and evaluated. rsc.org Compound A07, N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide, was identified as a particularly potent derivative with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. rsc.org
| Bacterial Strain | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 15.6 |
| Escherichia coli | Gram-negative | 7.81 |
| Salmonella typhi | Gram-negative | 15.6 |
| Klebsiella pneumoniae | Gram-negative | 3.91 |
The incidence of invasive fungal infections has increased, highlighting the need for new and effective antifungal drugs. researchgate.netnih.gov Benzothiazole derivatives represent a promising scaffold for the development of such agents. researchgate.netnih.gov These compounds have been reported to display significant activity against a variety of pathogenic fungi, including species of Candida and Aspergillus. researchgate.netjchr.orgresearchgate.net
A study focused on designing benzothiazole derivatives with amide-imidazole scaffolds resulted in compounds with potent activity against clinically relevant fungi. nih.gov The mechanism of action for some of these azole-containing derivatives is believed to involve the inhibition of the fungal enzyme CYP51 (lanosterol 14α-demethylase), which is essential for ergosterol biosynthesis. nih.gov
| Compound | Candida albicans | Cryptococcus neoformans |
|---|---|---|
| 14o | 0.125 | 0.25 |
| 14p | 0.25 | 0.5 |
| 14r | 1 | 2 |
Role in Anti-inflammatory Compound Research
Benzothiazole and its derivatives are recognized for their anti-inflammatory properties. pcbiochemres.comnih.govresearchgate.netstmjournals.in The mechanism of action for many of these compounds is believed to involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). researchgate.netnih.govresearchgate.net The inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes. researchgate.net
The anti-inflammatory potential of newly synthesized benzothiazole derivatives is often evaluated using in vivo models, such as the carrageenan-induced rat paw edema assay. nih.gov In a study of benzothiazoles bearing benzenesulphonamide and carboxamide moieties, several compounds demonstrated significant inhibition of edema, comparable to or exceeding that of standard anti-inflammatory drugs. nih.gov
| Compound | 1 hour | 2 hours | 3 hours |
|---|---|---|---|
| 17c | 72% | 76% | 80% |
| 17i | 64% | 73% | 78% |
Probes for Biochemical Pathway Elucidation
The inherent fluorescent properties of the benzothiazole core have been harnessed to develop chemosensors and probes for detecting and imaging biologically important molecules. researchgate.netnih.gov These probes are valuable tools for elucidating biochemical pathways by allowing for the visualization of analytes within living cells. consensus.appnih.gov The design of these probes often relies on mechanisms like excited-state intramolecular proton transfer (ESIPT) or photoinduced electron transfer (PET). researchgate.net
Researchers have successfully synthesized benzothiazole-based fluorescent probes for the selective and sensitive detection of various species, including:
Hydrogen Peroxide (H₂O₂) : A probe was developed that exhibits a "turn-on" fluorescent response to H₂O₂, enabling the monitoring of both exogenous and endogenous H₂O₂ in living cells. nih.gov
Peroxynitrite (ONOO⁻) : Simple benzothiazole probes were created to sense ONOO⁻ with a notable "turn-on" fluorescence signal and low limits of detection (as low as 12.8 nM), facilitating its imaging in biological systems. nih.gov
Thiophenols : A 'turn-on' type fluorescent probe was developed for the selective detection of aromatic thiols in aqueous media and living cells, functioning through the cleavage of a dinitrophenyl ether linkage to release a highly fluorescent benzothiazole derivative. researchgate.net
These tools provide high specificity and sensitivity, are often characterized by low cytotoxicity, and allow for real-time tracking of analytes, thereby contributing to a deeper understanding of cellular processes and pathologies. nih.govconsensus.appnih.gov
Applications in Agrochemical Research
The benzothiazole scaffold is also important in the field of agrochemical discovery. mdpi.comnih.govdntb.gov.uaresearchgate.net Derivatives have been investigated for a broad spectrum of activities, including fungicidal, antibacterial, herbicidal, and antiviral properties, to protect crops and improve yields. mdpi.comresearchgate.netchemimpex.com
One promising approach in managing plant bacterial diseases is the targeting of quorum sensing (QS), a cell-to-cell communication system that regulates bacterial virulence. bohrium.com Benzothiazole derivatives containing an isopropanolamine moiety have been identified as potent anti-QS agents. In a study targeting Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice, compound D3 demonstrated significant antibacterial and anti-QS activity. It effectively suppressed virulence factors such as biofilm formation and the production of extracellular enzymes and polysaccharides. bohrium.com
| Activity Metric | Value |
|---|---|
| In Vitro EC₅₀ | 1.54 µg/mL |
| In Vivo Curative Activity (at 200 µg/mL) | 47.8% |
| In Vivo Protective Activity (at 200 µg/mL) | 48.7% |
Precursors for Herbicidal Compound Development
Benzothiazole derivatives are recognized for their herbicidal properties. google.com The structural framework of 2-Chloro-6-isopropoxybenzo[d]thiazole makes it a valuable precursor for the development of novel herbicides. Although specific commercial herbicides directly derived from this compound are not widely documented in publicly available literature, the general class of benzothiazoles has been a focus of agrochemical research. For instance, a related compound, 2-chloro-6-methylbenzo[d]thiazole, has been explored for its potential as a fungicide and herbicide. chemimpex.com The isopropoxy group in the target molecule can influence its solubility, lipophilicity, and metabolic stability, properties that are crucial for the efficacy and environmental fate of a herbicide. Researchers in this field typically utilize the reactive 2-chloro position for nucleophilic substitution reactions to introduce various pharmacophores, aiming to discover new compounds with potent herbicidal activity and desirable crop selectivity.
Intermediates for Insecticidal Agent Synthesis
The benzothiazole core is also a key feature in a number of insecticidal agents. The compound this compound serves as a crucial intermediate in the synthesis of novel insecticides. The development of new generations of pesticides often involves the modification of existing scaffolds to enhance efficacy and overcome resistance. For example, the related compound 2-chloro-5-chloromethylthiazole is a known intermediate in the preparation of compounds with pesticidal action. google.comgoogle.com
Research has demonstrated that various benzothiazole derivatives exhibit insecticidal activity against a range of pests. arkat-usa.orgresearchgate.net A study on the synthesis and antimosquito properties of 2,6-substituted benzo[d]thiazole analogues revealed that modifications at these positions can lead to significant repellent, insecticidal, and larvicidal activities against species like Anopheles arabiensis. nih.gov The 2-chloro group of this compound is a key functional handle for chemists to introduce diverse structural motifs, leading to the creation of libraries of compounds for screening and identification of new insecticidal leads.
Applications in Organic Synthesis and Methodology Development
The chemical reactivity of this compound makes it a versatile tool in the hands of organic chemists for the construction of more elaborate molecular structures and the development of new synthetic methods.
Building Blocks for Complex Molecular Architectures
The benzothiazole unit is present in a variety of complex, biologically active molecules. This compound can serve as a foundational building block for the synthesis of these intricate structures. For example, xanthones and benzothiazoles are important classes of heterocyclic compounds with a range of biological activities, and synthetic routes to fuse these scaffolds have been developed. mdpi.com The reactivity of the 2-chloro position allows for its displacement by various nucleophiles, enabling the extension of the molecular framework. This strategy is employed in the synthesis of compounds with potential applications in drug discovery and other areas of chemical biology.
Development of Novel Synthetic Routes to Thiazole-Based Compounds
The synthesis of substituted thiazoles and benzothiazoles is an active area of research in organic chemistry. nih.gov The availability of precursors like this compound can facilitate the development of new and efficient synthetic routes to this class of compounds. Various methods have been reported for the synthesis of benzothiazole derivatives, often involving the condensation of 2-aminothiophenols with various electrophiles. ekb.eg The presence of the chloro and isopropoxy substituents on the benzothiazole ring can influence the reactivity and regioselectivity of these synthetic transformations, providing insights into the development of novel synthetic methodologies.
Catalysis and Reaction Optimization Studies
The synthesis of thiazole (B1198619) and benzothiazole derivatives often involves the use of catalysts to promote efficiency and selectivity. Research in this area includes the development of environmentally benign synthetic approaches, such as microwave-assisted synthesis and the use of green solvents. For instance, a novel and efficient one-pot synthesis for 2,6-substituted-benzo[d]thiazole analogues has been developed using microwave irradiation in the presence of NaCl in water, leading to short reaction times and high yields. The use of this compound as a substrate in these studies allows for the optimization of reaction conditions and the exploration of the scope and limitations of new catalytic systems.
Emerging Applications in Materials Science
While the primary applications of this compound have been in the life sciences, the inherent properties of the benzothiazole ring system suggest potential for its use in materials science. The aromatic and heterocyclic nature of the benzothiazole core can impart useful electronic and photophysical properties to materials. Although specific applications of this compound in this field are not yet widely reported, related benzothiazole derivatives have been investigated for their fluorescence and potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The isopropoxy group can enhance solubility and processability, which are important considerations for the fabrication of organic electronic materials. Further research is needed to explore the full potential of this compound in the development of novel functional materials.
Research into Antioxidant Properties of Benzothiazole Derivatives
The benzothiazole scaffold is a focal point in the search for novel antioxidant agents, with numerous studies investigating how its derivatives scavenge harmful free radicals. researchgate.netnih.gov Research indicates that the antioxidant capacity of these compounds is significantly influenced by the nature and position of substituents on the benzothiazole ring system. ijprajournal.com The investigation into compounds like this compound is predicated on this principle of structural modulation to achieve desired antioxidant efficacy.
Detailed research findings have shown that benzothiazole derivatives can exhibit significant radical scavenging potential, with some compounds showing activity comparable to the standard antioxidant, ascorbic acid. researchgate.netderpharmachemica.com The antioxidant activity is often evaluated using common in vitro models such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. researchgate.netderpharmachemica.com
The specific substituents of this compound—a chloro group at the 2-position and an isopropoxy group at the 6-position—are critical to its potential antioxidant profile. Studies on related structures provide insight into their expected effects:
Electron-donating groups: The presence of an alkoxy group, such as the isopropoxy group at the 6-position, is often associated with enhanced antioxidant activity. For instance, research has found that benzothiazole derivatives bearing an ethoxy group at the 6-position were highly effective antioxidants. researchgate.net Similarly, other work has noted that electron-donating substituents like a hydroxyl (-OH) group can improve radical scavenging activity. ijprajournal.com
Electron-withdrawing groups: Conversely, electron-withdrawing groups, such as the chloro group, have been shown to diminish antioxidant action. ijprajournal.com One study observed a hierarchy of radical scavenging activity where substitutions of halogens were ranked Br > Cl > NO2, indicating that the chloro-substituted derivative was less potent than the bromo-substituted one but more active than the nitro-substituted one. ijprajournal.com
| Compound ID | Substituents | Assay | IC50 Value (µg/mL) | Reference Standard (IC50) |
|---|---|---|---|---|
| 7a | Unsubstituted | Hydroxy Radical Scavenging | 151.94 | Ascorbic Acid (28.02) |
| 7b | 6-OH | Hydroxy Radical Scavenging | 106.59 | Ascorbic Acid (28.02) |
| 7c | 6-NO2 | Hydroxy Radical Scavenging | 217.38 | Ascorbic Acid (28.02) |
| 7d | 6-Cl | Hydroxy Radical Scavenging | 292.75 | Ascorbic Acid (28.02) |
| 7e | 6-Br | Hydroxy Radical Scavenging | 197.06 | Ascorbic Acid (28.02) |
The data in this table is derived from a study on related benzothiazole-thiazolidinone derivatives to illustrate the influence of substituents on antioxidant activity ijprajournal.com.
Investigation as Components in Organic Electronic Materials (e.g., Semiconductors, Luminophores)
The benzothiazole moiety is a versatile building block in the design of functional materials for organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgnih.govresearchgate.net Its utility stems from its electron-accepting nature, which allows for the creation of donor-acceptor (D-A) type molecules with tunable electronic and photophysical properties. rsc.orgmdpi.com The specific structure of this compound makes it a candidate for exploration within this field.
Semiconductors: Benzothiazole and its derivatives have been successfully incorporated into organic semiconductors. banglajol.infosemanticscholar.org These materials form the active layer in OFETs, where their ability to transport charge carriers (holes or electrons) is paramount. The performance of these semiconductors is often quantified by their charge carrier mobility. For example, novel semiconductors based on benzothiadiazole, a related heterocyclic system, have demonstrated p-channel (hole-transporting) characteristics with mobilities as high as 0.10 cm² V⁻¹ s⁻¹. nih.gov The introduction of different substituent groups, such as the chloro and isopropoxy groups, can systematically tune the frontier molecular orbital (HOMO and LUMO) energy levels, which in turn affects the charge injection and transport properties of the material. nih.gov
Luminophores: Benzothiazole derivatives are also investigated as luminophores (light-emitting materials) for applications in OLEDs. mdpi.comrsc.org By modifying the chemical structure, the emission color of the molecule can be precisely controlled. Researchers have developed benzothiazole derivatives that exhibit bright emissions across the visible spectrum, from blue-violet to green and orange. rsc.orgresearchgate.net This tunability is crucial for creating white light-emitting devices by combining multiple emitters. rsc.org Benzothiadiazole-containing luminophores have been shown to possess high photoluminescence quantum yields and can also serve as active transport centers for charge carriers in the emissive layer of OLED devices. mdpi.com The unique electronic properties conferred by the chloro and isopropoxy substituents in this compound could lead to novel emissive materials with specific photophysical characteristics.
| Compound Type | Application | Key Property | Reported Value |
|---|---|---|---|
| PT-BTD (Benzothiadiazole Derivative) | OTFT (p-channel) | Hole Mobility | 0.10 cm² V⁻¹ s⁻¹ |
| PT-BTD/n-channel blend | Ambipolar Transistor | Electron Mobility | 0.07 cm² V⁻¹ s⁻¹ |
| Comp1 (Benzothiazole Derivative) | Semiconductor | HOMO Energy | -5.59 eV |
| Comp1 (Benzothiazole Derivative) | Semiconductor | LUMO Energy | -1.95 eV |
| Comp3 (-NO2 substituted) | Semiconductor | HOMO Energy | -6.18 eV |
| Comp3 (-NO2 substituted) | Semiconductor | LUMO Energy | -3.35 eV |
The data in this table is compiled from studies on related benzothiazole and benzothiadiazole derivatives to illustrate their performance and properties in electronic applications nih.govnih.gov.
Future Research Directions and Perspectives
Advancements in Asymmetric Synthesis of Chiral Derivatives
The development of chiral molecules is a cornerstone of modern pharmacology and materials science. For a substituted benzothiazole (B30560) like 2-Chloro-6-isopropoxybenzo[d]thiazole, the introduction of chirality could lead to derivatives with highly specific biological activities or unique optical properties. Future research should focus on pioneering asymmetric synthetic routes to access enantiomerically pure forms of its derivatives.
Organocatalysis represents a particularly promising avenue, offering methods that avoid heavy metals and often proceed under mild conditions. Chiral amine catalysts, for instance, have been successfully used for the asymmetric synthesis of related benzothiazolopyrimidines, achieving excellent yields and high enantioselectivities. Investigating similar [4+2] cyclization reactions starting from derivatives of this compound could be a fruitful endeavor.
Transition metal catalysis, employing chiral ligands, is another powerful strategy. The development of novel catalyst systems, perhaps based on copper or rhodium, could enable the stereoselective functionalization of the benzothiazole core or its substituents. The goal would be to establish reliable methods for creating stereogenic centers with high fidelity, which is a critical step for any future development of chiral materials or drugs based on this scaffold.
Table 1: Potential Catalysts for Asymmetric Synthesis
| Catalyst Type | Example Catalyst Class | Potential Reaction Type | Desired Outcome |
|---|---|---|---|
| Organocatalyst | Chiral Amines (e.g., derived from proline) | [4+2] Cycloaddition | Enantioselective formation of fused ring systems |
| Organocatalyst | Chiral Phosphoric Acids | Aza-Friedel-Crafts Reaction | Stereoselective C-H functionalization |
| Transition Metal | Copper(I) with Chiral Ligands (e.g., BOX, SEGPHOS) | Asymmetric Alkylation | Creation of chiral side chains |
Integration with Supramolecular Chemistry for Advanced Functional Materials
Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful toolkit for assembling molecules into larger, functional architectures. The benzothiazole unit, with its heteroatoms and aromatic system, is an excellent candidate for participating in various intermolecular interactions such as hydrogen bonding, π-π stacking, and halogen bonding.
Future research could explore the design of this compound derivatives that can self-assemble into well-defined supramolecular structures like liquid crystals, gels, or porous frameworks. For example, by attaching recognition motifs (e.g., amides, carboxylic acids), it may be possible to program the molecule to form predictable patterns. The chlorine atom at the 2-position is particularly interesting as it can act as a halogen bond donor, providing a directional interaction to guide the assembly process.
Furthermore, the integration of this compound into covalent organic frameworks (COFs) is a compelling direction. Benzothiazole-based COFs have already shown promise for applications like photocatalytic CO2 conversion due to their inherent porosity and semiconducting nature. Synthesizing COFs using a diamine or trialdehyde derivative of this compound could lead to new materials with tailored electronic properties and pore environments, potentially useful for gas storage, separation, or heterogeneous catalysis.
High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery
To rapidly explore the potential of the this compound scaffold, high-throughput screening (HTS) combined with combinatorial chemistry is an indispensable strategy. This approach allows for the synthesis and evaluation of large libraries of related compounds, accelerating the discovery of new molecules with desirable properties, particularly in the context of drug discovery.
A combinatorial library could be generated by varying the substituents at the 2-chloro position. This position is reactive and suitable for nucleophilic substitution, allowing for the introduction of a wide array of functional groups (amines, thiols, alcohols, etc.). Solid-phase synthesis could be employed to streamline the production and purification of these derivatives.
Once the library is created, HTS can be used to screen for various biological activities. For instance, given the known anticancer and antimicrobial activities of other benzothiazoles, these derivatives could be tested against panels of cancer cell lines or pathogenic microbes. Modern HTS platforms can perform millions of tests in a highly automated fashion, using techniques like fluorescence or luminescence to measure biological activity. This would rapidly identify "hit" compounds that can be further optimized in medicinal chemistry programs.
Table 2: Illustrative Combinatorial Library Design
| Scaffold | R1 (at C2-position) | R2 (at Isopropoxy group) | Library Size |
|---|---|---|---|
| 6-Isopropoxybenzo[d]thiazole | -NH(CH₂)₂OH, -S-Ph, -O-CH₂-Pyridine | -CH(CH₃)₂ | >100 diverse amines, thiols, etc. |
Interdisciplinary Research with Nanotechnology and Chemical Biology
The unique properties of the benzothiazole ring system make it an attractive component for interdisciplinary research, particularly at the intersection of nanotechnology and chemical biology.
In nanotechnology, derivatives of this compound could be used as ligands to functionalize nanoparticles (e.g., gold, silica, or quantum dots). The sulfur and nitrogen atoms in the benzothiazole core can coordinate to metal surfaces, providing a stable anchor. The isopropoxy and chloro substituents can be modified to tune the solubility and reactivity of the resulting nanomaterials. Such functionalized nanoparticles could find applications in bioimaging, where the benzothiazole moiety might act as a fluorescent reporter, or in diagnostics and targeted drug delivery.
From a chemical biology perspective, this compound could be developed into chemical probes to study biological processes. For example, a derivative could be designed to bind to a specific enzyme or protein. High-throughput screening has identified other benzothiazoles as potent and selective enzyme inhibitors. By attaching a reporter tag (like a fluorophore or a biotin (B1667282) handle) to a this compound-based inhibitor, researchers could visualize the location and activity of the target protein within cells, providing valuable insights into its function and role in disease.
Sustainable and Environmentally Benign Synthetic Processes
As the chemical industry moves towards greener practices, developing sustainable synthetic routes for valuable compounds is paramount. Future research on this compound and its derivatives should prioritize the principles of green chemistry.
This includes exploring syntheses that use water as a solvent, which is non-toxic and abundant. Methods for synthesizing benzothiazole-2-thiols in water have been reported and could potentially be adapted. Additionally, the use of microwave irradiation or ultrasonic energy can often accelerate reactions, leading to shorter reaction times, lower energy consumption, and higher yields compared to conventional heating.
Q & A
Q. What are the established synthetic routes for 2-Chloro-6-isopropoxybenzo[d]thiazole, and how do reaction parameters affect yield?
Answer: The synthesis typically involves halogenation and alkoxy substitution on a benzo[d]thiazole scaffold. A general approach includes:
Core Formation : Start with benzo[d]thiazole derivatives. For example, react 2-aminobenzo[d]thiazole with chlorinating agents (e.g., POCl₃) under reflux to introduce the chloro group .
Isopropoxy Substitution : Replace the methoxy or hydroxyl group at position 6 using isopropyl bromide or iodide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .
Q. Key Parameters :
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer: A combination of techniques ensures structural confirmation and purity assessment:
Q. Table 1: Key Spectral Signatures
| Technique | Key Peaks | Purpose |
|---|---|---|
| ¹H NMR | δ 4.5–5.0 ppm (OCH(CH₃)₂) | Confirm isopropoxy group |
| ¹³C NMR | δ 70–75 ppm (OCH(CH₃)₂) | Assign alkoxy carbon |
| IR | ~600 cm⁻¹ (C-Cl) | Verify chloro substitution |
Q. What purification methods are recommended to isolate high-purity this compound?
Answer:
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to remove unreacted starting materials .
- Column Chromatography : Optimize with silica gel and a gradient of hexane:ethyl acetate (4:1 to 1:1) .
- HPLC : For analytical purity (>98%), employ a C18 column with acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can substituent effects at positions 2 and 6 be systematically studied to optimize bioactivity?
Answer:
Q. Table 2: Substituent Impact on Reactivity
| Position | Substituent | Effect on Reactivity |
|---|---|---|
| 2 | Cl | Increases electrophilicity |
| 6 | OiPr | Enhances lipophilicity |
Q. How should researchers address contradictions in NMR data caused by tautomerism in benzo[d]thiazole derivatives?
Answer:
- Dynamic NMR Studies : Perform variable-temperature ¹H NMR to observe tautomeric equilibria (e.g., benzo[d]thiazole ↔ tetrazole in ) .
- Solvent Screening : Use CDCl₃ vs. DMSO-d₆ to stabilize specific tautomers .
- X-ray Crystallography : Resolve ambiguity by determining solid-state structures .
Example : In CDCl₃, tautomers 1a and 2a () show a 1.8:1 ratio, shifting to 1:1 after 1 hour due to equilibrium .
Q. What strategies optimize the synthesis of this compound for scalability?
Answer:
- Flow Chemistry : Continuous reactors improve heat transfer and reduce side reactions .
- Catalyst Recycling : Use immobilized bases (e.g., polymer-supported K₂CO₃) to enhance sustainability .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Q. How can researchers evaluate the antimicrobial potential of this compound derivatives?
Answer:
Q. What analytical methods resolve structural ambiguities in derivatives with multiple halogen substituents?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
